molecular formula C10H12FNO2 B259841 4-fluoro-N-(3-hydroxypropyl)benzamide

4-fluoro-N-(3-hydroxypropyl)benzamide

Cat. No.: B259841
M. Wt: 197.21 g/mol
InChI Key: UKKYPWNPLOWURZ-UHFFFAOYSA-N
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Description

4-Fluoro-N-(3-hydroxypropyl)benzamide is a benzamide derivative featuring a fluorine atom at the para position of the benzene ring and a 3-hydroxypropyl group attached to the amide nitrogen. Its synthesis typically involves coupling reactions using reagents like HBTU or EDC•HCl, as seen in analogous benzamide syntheses .

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

4-fluoro-N-(3-hydroxypropyl)benzamide

InChI

InChI=1S/C10H12FNO2/c11-9-4-2-8(3-5-9)10(14)12-6-1-7-13/h2-5,13H,1,6-7H2,(H,12,14)

InChI Key

UKKYPWNPLOWURZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NCCCO)F

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCO)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position: Para-Fluoro vs. Meta/Ortho Derivatives

  • 4-Fluoro-N-(2-Piperidin-1-ylphenyl)benzamide (CID890517) : This analog retains the para-fluoro benzamide core but replaces the hydroxypropyl with a piperidine-containing phenyl group. Studies show that para-fluoro substitution is critical for EP2 receptor potentiation, as meta- or ortho-fluoro variants (e.g., TG6–127-1, TG6–127-2) exhibit reduced activity .
  • 3-Fluoro-N-(1-Phenylpropyl)benzamide (3m) : The meta-fluoro substitution in this compound resulted in a modest synthesis yield (41%) compared to para-substituted analogs, suggesting electronic or steric challenges during synthesis .

Key Insight : The para-fluoro configuration optimizes receptor binding and synthetic efficiency, likely due to favorable dipole interactions and steric accessibility.

Nitrogen Substituent Variations

  • N-(3-Hydroxypropyl)Benzamide (2r-a) : Lacking the para-fluoro group, this compound demonstrates the importance of fluorine in biological activity. Fluorine’s electronegativity enhances binding affinity in receptor interactions, as seen in EP2 receptor studies .

Key Insight : The 3-hydroxypropyl substituent balances hydrophilicity and stability, while fluorine enhances target engagement.

Heterocyclic vs. Aliphatic Side Chains

  • CID2340325 (2-Methyl-N-(2-Piperidin-1-ylphenyl)Benzamide) : Replacing fluorine with a methyl group reduces EP2 receptor activity, highlighting fluorine’s unique electronic contributions .
  • Piperazine/Morpholine Derivatives (TG6–264, TG6–268) : Substituting piperidine with piperazine or morpholine abolishes EP2 activity, emphasizing the necessity of the piperidine moiety in this structural class .

Key Insight : The hydroxypropyl group in 4-fluoro-N-(3-hydroxypropyl)benzamide offers a flexible aliphatic chain that avoids the steric constraints of rigid heterocycles.

Spectral and Physical Property Comparisons

  • IR Spectroscopy: All benzamide derivatives exhibit characteristic C=O stretches (~1647 cm⁻¹), but substituents shift peaks. For example, the hydroxyl group in this compound introduces a broad O-H stretch (~3300–3400 cm⁻¹), absent in non-hydroxylated analogs .
  • Melting Points : 4-Fluoro-N-(4-hydrazinecarbonylphenyl)benzamide (4b) has a melting point of 70% (exact value unspecified), while hydroxypropyl derivatives may show higher melting points due to hydrogen bonding .

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